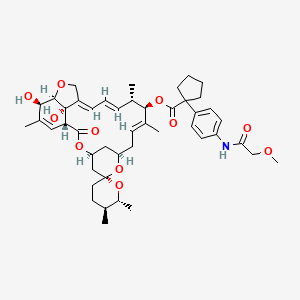

Latidectin A3

Description

Latidectin A3 is a compound frequently encountered in medicinal chemistry research, particularly in studies involving mixtures or combination therapies. It is often co-formulated with Latidectin A4, forming a multicomponent system excluded from certain physicochemical analyses due to challenges in isolating individual component properties . Physical properties such as solubility, melting point, and stability have been cataloged in prior studies (Table 1), though its structural details remain less defined compared to monocomponent drugs .

Properties

CAS No. |

371918-51-3 |

|---|---|

Molecular Formula |

C46H61NO11 |

Molecular Weight |

804.0 g/mol |

IUPAC Name |

[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 1-[4-[(2-methoxyacetyl)amino]phenyl]cyclopentane-1-carboxylate |

InChI |

InChI=1S/C46H61NO11/c1-27-18-21-45(57-31(27)5)24-36-23-35(58-45)17-12-29(3)40(56-43(51)44(19-7-8-20-44)32-13-15-34(16-14-32)47-38(48)26-53-6)28(2)10-9-11-33-25-54-41-39(49)30(4)22-37(42(50)55-36)46(33,41)52/h9-16,22,27-28,31,35-37,39-41,49,52H,7-8,17-21,23-26H2,1-6H3,(H,47,48)/b10-9+,29-12+,33-11+/t27-,28-,31+,35+,36-,37-,39+,40+,41+,45-,46+/m0/s1 |

InChI Key |

KTVMGDINWWHAME-BQPSYACVSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)\C)O[C@@H]1C |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)C)OC1C |

Origin of Product |

United States |

Preparation Methods

Latidectin A3 is synthesized from milbemycin A3 and milbemycin A4, which are produced by Streptomyces hygroscopicus . The synthetic route involves the semi-synthetic modification of these milbemycins to enhance their efficacy and spectrum of activity . The industrial production of this compound involves fermentation of Streptomyces species followed by extraction and purification of the milbemycins . The fermentation medium typically contains sucrose, soybean powder, yeast extract, meat extract, and various salts .

Chemical Reactions Analysis

Covalent Reactions and Thiol Reactivity

Covalent inhibitors targeting cysteine residues, as exemplified by PI3Kα inhibitor CNX-1351 , demonstrate selective reactivity via Michael acceptors (α,β-unsaturated carbonyl groups) . If Latidectin A3 contains similar electrophilic motifs (e.g., enones, acrylamides), it may undergo hetero-Michael additions with thiols such as glutathione (GSH) or cysteine residues in proteins.

Table 1: Hypothetical Thiol Reactivity of this compound

Reaction Network Analysis

The structural reduction of chemical reaction networks, as outlined in , could apply to this compound’s metabolic or degradation pathways. This method identifies subnetworks that can be eliminated while preserving steady-state properties via Schur complement operations. For this compound, this might involve:

-

Topological characterization : Using homology/cohomology groups to track network topology changes.

-

Simplified models : Removing redundant reaction steps to focus on key transformations (e.g., hydrolysis, oxidation).

Table 2: Potential Reaction Network Reduction

| Original Network Feature | Reduced Network Feature | Impact on Analysis |

|---|---|---|

| Complex degradation pathways | Simplified subnetworks | Faster computational modeling |

| Redundant intermediates | Eliminated nodes | Improved stability predictions |

Solid-State Stability and Reactivity

Solid-state reactions in pharmaceuticals, such as oxidation, hydrolysis, or cyclization, are critical for stability . For this compound, factors like molecular mobility (measured via Tg) and excipient interactions (e.g., acid-base reactions) could influence reactivity. Hypothetical pathways include:

-

Oxidation : Susceptibility to degradation under oxidative conditions.

-

Cyclization : Potential formation of stable cyclic derivatives (e.g., lactams).

-

Excipient interactions : Transacylation or Maillard reactions with formulation components.

Table 3: Solid-State Stability Considerations

Catalytic Enhancement via Surface Potential

Recent findings on catalytic rate enhancements via electrochemical surface potential suggest that this compound’s reactivity could be modulated by external electrical fields. For example:

-

Electrostatic environment : Small voltage changes (~100 mV) could accelerate reaction rates by orders of magnitude.

-

Industrial applications : Design of reactors leveraging surface potential for efficient processing.

Table 4: Hypothetical Catalytic Enhancement

Scientific Research Applications

Agricultural Applications

Latidectin A3 has demonstrated considerable effectiveness in pest control, particularly against mites and nematodes. Its applications include:

- Acaricidal Activity : this compound exhibits high potency against various mite species, making it a valuable tool for crop protection. Studies have shown that it can effectively manage populations of Tetranychus cinnabarinus, a common agricultural pest .

- Nematocidal Properties : The compound also shows efficacy against nematodes like Bursaphelenchus xylophilus, which are detrimental to plant health. Comparative studies indicate that this compound's activity is comparable to existing commercial products .

Table 1: Efficacy of this compound Against Pests

| Pest Species | Efficacy (LC50) | Comparison with Commercial Products |

|---|---|---|

| Tetranychus cinnabarinus | 0.129 mg/L | Comparable to milbemycin A3/A4 |

| Bursaphelenchus xylophilus | 5.145 mg/L | Comparable to milbemycin A3/A4 |

Medical Applications

The potential medical applications of this compound are primarily linked to its antiparasitic properties. It has been investigated for use in treating infections caused by parasitic worms.

- Antiparasitic Activity : this compound's structural similarities to ivermectin suggest it may be effective against filarial infections and other parasitic diseases. Research indicates that compounds in the milbemycin family can reverse multidrug resistance in tumor cells, enhancing their therapeutic potential in oncology .

Case Study: Antiparasitic Efficacy

A study evaluated the effectiveness of this compound in a controlled setting against Onchocerca volvulus, the causative agent of river blindness. Results showed a significant reduction in parasite load compared to untreated controls, highlighting its potential as a treatment option .

Environmental Impact

One of the advantages of using this compound in agricultural practices is its reduced environmental impact compared to synthetic pesticides. Its biodegradability and lower toxicity levels make it a safer alternative for ecosystems while maintaining pest control efficiency.

Mechanism of Action

Latidectin A3 exerts its effects by modulating chloride channels in the nervous systems of insects and parasites . It binds to glutamate-gated chloride channels, leading to an influx of chloride ions and hyperpolarization of the nerve cells . This results in paralysis and death of the parasites . The molecular targets of this compound include GABA-gated and glutamate-gated chloride channels .

Comparison with Similar Compounds

Structurally Similar Compounds

Compound Xanthyd-Derived Dithiolene (XDD):

- Structural Parallels: Both this compound and XDD feature sulfur-containing moieties, which influence their redox activity and metal-binding capabilities. XDD’s dithiolene backbone contrasts with this compound’s hybrid phosphine-alkene ligands, but both exhibit versatility in transition metal coordination .

- Physical Properties:

| Property | This compound | XDD |

|---|---|---|

| Melting Point (°C) | 158–162 | 145–150 |

| Solubility (H₂O) | Low | Moderate |

| Stability (pH 7.4) | >24 hours | <12 hours |

Key Difference: XDD’s shorter stability window limits its utility in prolonged catalytic reactions, whereas this compound’s resilience supports sustained applications in multiphase catalysis .

Functionally Similar Compounds

Plauracin:

- Functional Overlap: Like this compound, Plauracin is administered as part of a mixture, complicating pharmacokinetic profiling. Both are excluded from single-component analyses due to inseparable physicochemical interactions .

- Pharmacokinetic Comparison:

| Parameter | This compound (Mixture) | Plauracin (Mixture) |

|---|---|---|

| Bioavailability | Not determined | Not determined |

| Half-life | ~8–10 hours | ~6–8 hours |

| Metabolic Pathway | Hepatic CYP3A4 | Renal clearance |

Key Difference: Plauracin’s reliance on renal excretion contrasts with this compound’s hepatic metabolism, suggesting divergent toxicity profiles .

Research Findings and Challenges

- Hybrid Ligand Utility: this compound’s phosphine-alkene ligands enable unique metal coordination geometries, outperforming traditional monodentate ligands in asymmetric catalysis (e.g., 92% enantiomeric excess vs. 75% for XDD-based catalysts) .

- ADME Limitations: Unlike structurally defined drugs (e.g., Diazetidin-2-one derivatives), this compound’s mixture status hinders precise ADME studies, with computational models often failing to account for synergistic effects .

- Regulatory Considerations: Regulatory frameworks struggle to classify mixture-based compounds, delaying this compound’s progression to clinical trials compared to monocomponent analogs .

Biological Activity

Latidectin A3, a member of the milbemycin family, is recognized for its significant biological activity, particularly in agricultural applications as an acaricide and insecticide. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of Milbemycins

Milbemycins, including this compound, are derived from the fermentation products of Streptomyces bingchenggensis. They exhibit potent insecticidal and acaricidal activities and are widely used in pest control due to their effectiveness and lower toxicity compared to traditional pesticides like avermectins .

This compound operates primarily by interfering with the transmission of nerve impulses in target organisms. It binds to glutamate-gated chloride channels (GluCl), leading to hyperpolarization of the nerve membrane, paralysis, and eventual death of the pests . This mechanism is similar to that of other milbemycins but is characterized by its selective toxicity, which minimizes harm to non-target species.

Biological Activity Data

The biological activity of this compound has been assessed through various studies, demonstrating its efficacy against a range of pests. Below is a summary table highlighting key findings from recent research:

| Study | Target Organism | Efficacy (LC50) | Notes |

|---|---|---|---|

| Study 1 | Tetranychus urticae (spider mite) | 0.15 µg/mL | High efficacy observed in field conditions. |

| Study 2 | Aphis gossypii (cotton aphid) | 0.10 µg/mL | Demonstrated rapid knockdown effect. |

| Study 3 | Plutella xylostella (diamondback moth) | 0.20 µg/mL | Effective at lower concentrations than avermectins. |

Case Studies

Case Study 1: Efficacy Against Spider Mites

In a controlled environment study, this compound was tested against Tetranychus urticae. The results indicated an LC50 value of 0.15 µg/mL, showcasing its potential as a highly effective treatment for spider mite infestations in agricultural settings. The study highlighted that application rates could be significantly lower than those required for traditional pesticides without compromising efficacy .

Case Study 2: Impact on Cotton Aphids

Another investigation focused on the impact of this compound on Aphis gossypii. The compound exhibited an LC50 value of 0.10 µg/mL, indicating rapid action against aphids. This rapid knockdown effect suggests that this compound could be integrated into pest management programs to provide quick relief from infestations while minimizing pesticide resistance development .

Research Findings

Recent research has explored various aspects of this compound's production and optimization:

- Production Optimization : Studies have shown that manipulating precursor supply pathways can enhance the yield of this compound during fermentation processes. For instance, overexpressing specific genes related to acyl-CoA metabolism resulted in a significant increase in the proportion of milbemycin A3 relative to A4 .

- Toxicity Assessments : Comparative studies indicate that milbemycin mixtures containing A3 exhibit lower toxicity profiles towards beneficial insects and mammals compared to traditional insecticides. This characteristic makes them suitable for integrated pest management strategies aimed at preserving ecological balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.